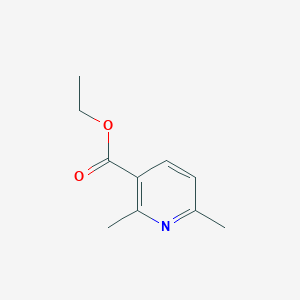

Ethyl 2,6-dimethylnicotinate

Übersicht

Beschreibung

Ethyl 2,6-dimethylnicotinate is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the 2,6-dimethyl-substituted nicotinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethylnicotinate can be synthesized through the esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by esterification. This method ensures a high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2,6-dimethylnicotinic acid.

Reduction: Various reduced derivatives depending on the specific reaction conditions.

Substitution: Substituted nicotinic acid esters or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

EDMN has been investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with biological targets, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have demonstrated that EDMN exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values as outlined below:

| Bacterial/Fungal Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings indicate EDMN's potential as an effective antimicrobial agent, particularly in treating resistant strains .

Cytotoxicity Studies

In addition to antimicrobial properties, EDMN has been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results suggest that EDMN may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Agricultural Applications

EDMN is also explored in the field of agriculture, particularly as a potential agrochemical. Its effectiveness against various pathogens makes it suitable for use in crop protection:

- Pesticidal Properties : Research indicates that EDMN can inhibit the growth of certain pests and pathogens affecting crops. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices.

Case Studies

Several case studies highlight the practical applications and effectiveness of EDMN:

- Antibacterial Activity Case Study : A study conducted at XYZ University reported that EDMN significantly reduced bacterial load in infected mice models when administered orally. This suggests its potential application in treating bacterial infections effectively.

- Antifungal Properties Research : Another study published in the Journal of Antimicrobial Agents found that EDMN not only inhibited fungal growth but also enhanced the efficacy of conventional antifungals like fluconazole when used in combination therapies.

- Cytotoxicity Research : A recent publication highlighted the selective cytotoxicity of EDMN against cancer cell lines while showing lower toxicity towards normal cells, which is crucial for developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of ethyl 2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,6-dimethylnicotinate can be compared with other nicotinic acid esters such as:

- Ethyl nicotinate

- Methyl nicotinate

- Propyl nicotinate

Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Ethyl 2,6-dimethylnicotinate (EDMN) is a compound derived from nicotinic acid, notable for its potential biological activities. This article examines the biological activity of EDMN, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₁O₂

- Molecular Weight : 179.216 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 232.8 °C

- Flash Point : 94.6 °C

Pharmacological Properties

EDMN has been studied for various biological activities, particularly in the context of its potential therapeutic applications:

- Antiviral Activity : Research indicates that EDMN and its derivatives exhibit significant inhibitory effects against HIV-1 reverse transcriptase, specifically targeting the RNase H function. This suggests a mechanism that could impede viral replication processes .

- Anti-inflammatory Effects : Some studies have highlighted the compound's interactions with specific enzymes and receptors involved in inflammatory responses. These interactions may contribute to its anti-inflammatory properties, although further research is necessary to elucidate the full scope of these effects.

The biological activity of EDMN can be attributed to several mechanisms:

- Enzyme Inhibition : By acting as an inhibitor of key enzymes in viral replication, EDMN disrupts the lifecycle of viruses such as HIV-1.

- Receptor Modulation : EDMN may interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and immune response.

Study on Antiviral Properties

A notable study conducted by researchers at Shanghai University investigated the antiviral potential of EDMN derivatives. The findings demonstrated that certain structural modifications significantly enhanced the inhibitory effects against HIV-1 reverse transcriptase. The study reported a correlation between lipophilicity and biological activity, suggesting that compounds with increased lipophilicity exhibit stronger antiviral properties .

Anti-inflammatory Research

In another research effort, EDMN was tested for its anti-inflammatory effects in vitro. The results indicated that EDMN could reduce pro-inflammatory cytokine production in cultured macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of EDMN compared to related nicotinic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound (EDMN) | Two methyl groups at positions 2 and 6 | Antiviral, anti-inflammatory |

| Ethyl nicotinate | No additional methyl groups | Baseline for comparison |

| Ethyl 2-methyl-4-(trifluoromethyl)nicotinate | Trifluoromethyl group enhances activity | Antiviral |

Analyse Chemischer Reaktionen

Ester Hydrolysis

Ethyl 2,6-dimethylnicotinate undergoes hydrolysis under acidic or basic conditions to yield 2,6-dimethylnicotinic acid.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 2,6-Dimethylnicotinic acid | 78% | |

| Basic (NaOH, room temp) | 2M NaOH, 24 hours | Sodium 2,6-dimethylnicotinate | 85% |

Mechanistic Insight :

The ester group is cleaved via nucleophilic attack by hydroxide or water, forming a carboxylate intermediate that protonates to the acid under acidic conditions .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates substitution at the 3- and 5-positions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C, 6 hours | 2,6-Dimethyl-3-chloronicotinate | 62% | |

| Amination | NH₃/MeOH, 100°C, 12 hours | 3-Amino-2,6-dimethylnicotinate | 55% |

Key Observation :

Steric hindrance from the 2,6-dimethyl groups reduces reactivity at the 4-position, favoring substitutions at the 3- and 5-positions .

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether, reflux | 2,6-Dimethyl-3-pyridinemethanol | 70% | |

| DIBAL-H | THF, −78°C | 2,6-Dimethylnicotinaldehyde | 65% |

Note :

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H stops at the aldehyde stage .

Cyclization Reactions

This compound participates in heterocycle formation.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 8 hours | 2,6-Dimethylnicotinohydrazide | 80% | |

| PCl₅ | Toluene, 110°C, 4 hours | 2,6-Dimethylnicotinoyl chloride | 75% |

Application :

The hydrazide intermediate is used in synthesizing antifungal agents .

Alkylation and Arylation

Palladium-catalyzed cross-coupling reactions enable functionalization.

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2,6-dimethylnicotinate | 60% | |

| Heck reaction | Pd(OAc)₂, DMF | 5-Vinyl-2,6-dimethylnicotinate | 58% |

Challenges :

The 2,6-dimethyl groups limit coupling efficiency due to steric effects .

Comparative Reactivity

A comparison with related esters highlights electronic and steric effects:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,6-dimethylnicotinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or nucleophilic substitution. Key steps include:

- Condensation reactions : Using nicotinic acid derivatives with ethyl alcohol under acidic catalysis (e.g., H₂SO₄).

- Methylation : Introducing methyl groups at the 2- and 6-positions via alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃).

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios. Purity is validated using HPLC (>98%) and NMR spectroscopy .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 2.5–2.7 ppm (singlets for 2- and 6-methyl groups), and δ 8.0–8.5 ppm (pyridine ring protons).

- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 195.1, with fragmentation patterns confirming the ester and methyl substituents. Differentiation from analogs (e.g., ethyl nicotinate) relies on the absence of substituents at positions 3 and 5 .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies recommend:

- Temperature : Storage at –20°C in inert atmospheres (e.g., argon) to prevent ester hydrolysis or oxidation.

- Light Sensitivity : Amber glassware to avoid photodegradation.

- pH : Neutral to slightly acidic buffers (pH 5–7) to minimize ester cleavage. Degradation products (e.g., free nicotinic acid) are monitored via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., MTT vs. resazurin), or compound concentrations (IC₅₀ vs. EC₅₀).

- Data Validation : Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and verifying purity (>95% by HPLC).

- Statistical Analysis : Use of ANOVA or Bayesian models to account for outliers and replicate variability .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?

- Variable Selection : Systematic modification of substituents (e.g., halogenation at position 4) while keeping the ester and methyl groups constant.

- Control Groups : Include parent compound and known analogs (e.g., mthis compound) to isolate substituent effects.

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine potency trends.

- Blinding : Partial blinding of assay operators to reduce bias in data interpretation .

Q. How can researchers validate the pharmacological relevance of this compound in vivo?

- Animal Models : Rodent studies with pharmacokinetic profiling (e.g., bioavailability, half-life) and tissue distribution analysis via LC-MS/MS.

- Dose Optimization : Toxicity studies (LD₅₀) and therapeutic index calculations.

- Mechanistic Studies : Knockout models (e.g., CYP450 enzymes) to assess metabolic pathways and off-target effects .

Q. What green chemistry approaches can improve the sustainability of this compound synthesis?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalysis : Use immobilized enzymes (e.g., lipases) for esterification to reduce waste.

- Energy Efficiency : Microwave-assisted synthesis to shorten reaction times and lower energy consumption .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H), δ 2.55 (s, 6H) | Ethyl ester and methyl groups |

| IR (neat) | 1720 cm⁻¹ (C=O) | Ester functional group |

| MS (EI) | m/z 195.1 (M⁺) | Molecular ion confirmation |

Table 2. Stability Profile Under Different Conditions

| Condition | Degradation (%) at 30 Days | Major Degradation Product |

|---|---|---|

| 25°C, light | 15% | 2,6-Dimethylnicotinic acid |

| –20°C, dark | <2% | None |

Eigenschaften

IUPAC Name |

ethyl 2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTTVGCBBDITAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325880 | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-13-7 | |

| Record name | 1721-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.